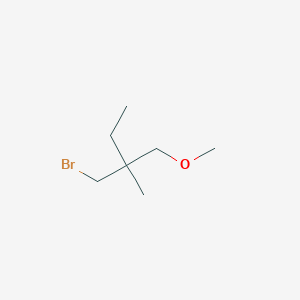

2-(Bromomethyl)-1-methoxy-2-methylbutane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1566700-63-7 |

|---|---|

Molecular Formula |

C7H15BrO |

Molecular Weight |

195.10 g/mol |

IUPAC Name |

1-bromo-2-(methoxymethyl)-2-methylbutane |

InChI |

InChI=1S/C7H15BrO/c1-4-7(2,5-8)6-9-3/h4-6H2,1-3H3 |

InChI Key |

HZBMFWOWJMRVMH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(COC)CBr |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 2 Bromomethyl 1 Methoxy 2 Methylbutane

Nucleophilic Substitution Reactions at the Brominated Carbon

Nucleophilic substitution reactions involving 2-(bromomethyl)-1-methoxy-2-methylbutane are profoundly influenced by its structure, which features a quaternary carbon atom adjacent to the electrophilic carbon bearing the bromine atom. This "neopentyl-like" arrangement is notorious for its slow reaction rates in both SN1 and SN2 mechanisms. gauthmath.comyoutube.com

SN1 Pathway: Carbocation Stability and Rearrangements in 2-methylbutane Systems

The SN1 mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate. For this compound, the initial heterolytic cleavage of the carbon-bromine bond would generate a primary carbocation. However, primary carbocations are inherently unstable due to the limited electronic stabilization from adjacent alkyl groups. gauthmath.comquora.com Consequently, the direct formation of this intermediate is energetically unfavorable and extremely slow. gauthmath.com

Table 1: Illustrative Effect of Solvent on SN1 Reaction Rates This table illustrates the general trend of solvent effects on SN1 reactions for a generic tertiary alkyl halide, as specific data for the target compound is not available.

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Acetic Acid | 6 | 1 |

| Methanol (B129727) | 33 | 4 |

| Formic Acid | 58 | 150 |

| Water | 78 | 100,000 |

Wagner-Meerwein Type Rearrangements in Related Branched Alkyl Halides

A defining characteristic of SN1 reactions involving substrates like this compound is the high propensity for carbocation rearrangement. The initially formed, unstable primary carbocation can readily undergo a 1,2-alkyl shift to form a more stable carbocation. quora.comlibretexts.org This type of rearrangement is known as a Wagner-Meerwein rearrangement. wikipedia.orgmychemblog.com

In the case of the 1-bromo-2-(methoxymethyl)-2-methylbutan-1-yl cation, a 1,2-methyl shift occurs, migrating a methyl group from the adjacent quaternary carbon to the positively charged primary carbon. This process results in the formation of a significantly more stable tertiary carbocation. libretexts.orgmasterorganicchemistry.com This rearranged carbocation is then rapidly attacked by a nucleophile to yield the final product, which has a different carbon skeleton than the starting material. youtube.comlibretexts.org For instance, solvolysis in methanol would not yield the expected neopentyl ether but rather the rearranged product, 2-methoxy-2-methylbutane. chegg.com

SN2 Pathway: Steric Hindrance and Nucleophile Reactivity

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry. masterorganicchemistry.comlibretexts.org This mechanism is highly sensitive to the steric environment around the reaction center. chemistrysteps.comlibretexts.org

Although this compound is a primary alkyl halide, a substrate class that typically favors SN2 reactions, it is exceptionally unreactive under SN2 conditions. gauthmath.comlibretexts.org The reason for this low reactivity is the severe steric hindrance caused by the bulky tert-butyl-like group (a quaternary carbon with its substituents) attached to the β-carbon. libretexts.org This bulky group effectively shields the electrophilic carbon from backside attack by the nucleophile, raising the energy of the crowded five-coordinate transition state and dramatically slowing the reaction rate. libretexts.orglibretexts.org

Studies on neopentyl bromide, a structurally similar compound, show its SN2 reaction rate to be millions of times slower than that of methyl bromide. youtube.com This demonstrates the profound impact of steric hindrance imparted by the branched butane (B89635) skeleton on SN2 kinetics.

Table 2: Relative Rates of SN2 Reactions for Various Alkyl Bromides This table shows the general effect of substrate structure on SN2 reactivity.

| Alkyl Bromide | Substrate Type | Relative Rate |

| Methyl bromide | Methyl | ~2,000,000 |

| Ethyl bromide | Primary (1°) | ~130,000 |

| Isopropyl bromide | Secondary (2°) | ~1,000 |

| Neopentyl bromide | Primary (1°, hindered) | 1 |

| tert-Butyl bromide | Tertiary (3°) | ~0 |

Stereochemical Inversion vs. Retention: Double Inversion Mechanisms

For example, reacting a chiral alkyl halide with an iodide ion, a good nucleophile and a good leaving group, can lead to a first inversion. Subsequent reaction with another nucleophile, like a cyanide ion, would displace the iodide and cause a second inversion, resulting in a product with the same stereochemistry as the starting material. glasp.co More complex, single-pot double-inversion mechanisms have also been investigated computationally, involving processes like a proton-abstraction-induced inversion followed by a traditional SN2 inversion. acs.orgresearchgate.net While these mechanisms are less common, they represent a potential pathway to retention of configuration under specific reaction conditions.

Table 3: Hypothetical Steps in a Sequential Double Inversion Reaction

| Step | Reactants | Process | Stereochemical Outcome |

| 1 | (R)-Alkyl Halide + Nucleophile 1 (e.g., I⁻) | First SN2 Reaction | (S)-Alkyl Iodide (Inversion) |

| 2 | (S)-Alkyl Iodide + Nucleophile 2 (e.g., CN⁻) | Second SN2 Reaction | (R)-Alkyl Cyanide (Inversion) |

| Net | (R)-Alkyl Halide → (R)-Alkyl Cyanide | Two Sequential SN2 Reactions | Retention of Configuration |

Elimination Reactions: Competing Pathways and Product Selectivity

Elimination reactions are fundamental processes in organic chemistry that lead to the formation of alkenes. The reactivity of the substrate, this compound, presents a unique case for these pathways due to its specific structural features. It is a primary alkyl halide with a quaternary carbon atom adjacent to the reaction center (a neopentyl-type structure), which significantly influences its reaction mechanisms.

The unimolecular elimination (E1) pathway proceeds through a multi-step mechanism initiated by the formation of a carbocation intermediate. matanginicollege.ac.in The rate of an E1 reaction is dependent solely on the concentration of the substrate and is favored by polar protic solvents and weak bases.

For this compound, the direct E1 pathway is complex. The initial step would involve the departure of the bromide leaving group to form a primary carbocation. This primary carbocation is highly unstable and its formation is energetically unfavorable. However, substrates like neopentyl bromide are known to undergo E1 reactions specifically because the initially formed primary carbocation can rearrange into a more stable carbocation. quora.comdoubtnut.comreddit.com This rearrangement is a key feature of the E1 mechanism for this type of substrate.

The mechanistic steps are as follows:

Ionization: The C-Br bond breaks, forming a highly unstable primary carbocation and a bromide ion. This is the rate-determining step.

Carbocation Rearrangement: The unstable primary carbocation undergoes a rapid 1,2-shift. In this case, either a methyl or an ethyl group from the adjacent quaternary carbon can migrate to the electron-deficient carbon. This results in the formation of a more stable tertiary carbocation. masterorganicchemistry.com

Path A (Methyl Shift): Migration of a methyl group leads to a tertiary carbocation.

Path B (Ethyl Shift): Migration of the ethyl group also leads to a different tertiary carbocation.

Deprotonation: A weak base (such as the solvent) removes a proton from a carbon atom adjacent to the newly formed carbocation center, leading to the formation of an alkene.

The products of this pathway are determined by the structure of the rearranged carbocation, as detailed in the regioselectivity section below.

The bimolecular elimination (E2) reaction is a concerted, one-step process where a strong base removes a proton while the leaving group departs simultaneously. byjus.comwikipedia.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com A critical requirement for the E2 mechanism is the presence of a hydrogen atom on the carbon adjacent to the carbon bearing the leaving group (the β-carbon). Furthermore, this β-hydrogen and the leaving group must typically adopt an anti-periplanar conformation for the reaction to occur efficiently. wikipedia.orgyoutube.com

In the case of this compound, the carbon atom bearing the bromine (Cα) is bonded to a quaternary carbon (C2). This C2 atom has no attached hydrogen atoms. Consequently, there are no β-hydrogens available for abstraction by a base.

Due to the absence of β-hydrogens, the standard E2 dehydrobromination reaction is not a viable pathway for this compound. It is impossible to form a double bond adjacent to the original site of the leaving group through this mechanism. msu.edu

Regioselectivity in elimination reactions determines which constitutional isomer of an alkene is formed when multiple products are possible. libretexts.org This concept is relevant to the E1 pathway for this compound, following the carbocation rearrangement.

Saytzeff's Rule: Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. This rule generally applies to E1 reactions. brahmanandcollege.org.in

Hofmann's Rule: Predicts the formation of the less substituted alkene as the major product. This is common when using bulky bases or with substrates having poor leaving groups or charged leaving groups. testbook.commasterorganicchemistry.comlibretexts.org

For the E1 reaction of this compound, the regioselectivity is dictated by the deprotonation of the rearranged tertiary carbocation intermediates. According to Saytzeff's rule, the most stable alkene will be the favored product.

The potential alkene products following the 1,2-shifts in the E1 mechanism are outlined in the table below.

| Rearrangement Pathway | Carbocation Intermediate | Potential Alkene Products | Alkene Substitution | Predicted Major Product (Saytzeff) |

| Path A: Methyl Shift | 3-methoxy-2,2-dimethylpentan-3-yl cation | 3-methoxy-2,2-dimethyl-3-pentene | Trisubstituted | No |

| 3-methoxymethyl-3-methyl-1-pentene | Disubstituted | No | ||

| (E/Z)-3-methoxy-4,4-dimethyl-2-pentene | Tetrasubstituted | Yes | ||

| Path B: Ethyl Shift | 2-methoxy-3,3-dimethylpentan-2-yl cation | 2-methoxymethyl-3-methyl-1-butene | Disubstituted | No |

| (E/Z)-2-methoxy-3,3-dimethyl-2-pentene | Tetrasubstituted | Yes |

Stereoselectivity, which concerns the formation of specific stereoisomers (E/Z or cis/trans), would also favor the more stable isomer. In E2 reactions, the anti-periplanar requirement often leads to high stereoselectivity. iitk.ac.in In E1 reactions, there is less stereochemical constraint, but the thermodynamically more stable trans (or E) isomer is generally favored over the cis (or Z) isomer. libretexts.org

Neighboring Group Participation (NGP) by the Methoxy (B1213986) Group

The presence of the methoxy group at the γ-position relative to the departing bromide allows for the possibility of neighboring group participation (NGP), also known as anchimeric assistance. vedantu.comwikipedia.org This is the intramolecular interaction of a functional group with a reaction center, which can significantly alter the rate and stereochemistry of a reaction. tue.nldalalinstitute.comaskiitians.com

Anchimeric assistance occurs when a neighboring group with a lone pair of electrons acts as an internal nucleophile, displacing the leaving group in an intramolecular fashion. ucla.edu This participation can lead to a substantial increase in the reaction rate compared to an analogous substrate lacking the participating group. dalalinstitute.com The assistance stabilizes the transition state of the rate-determining step.

For this compound, the oxygen atom of the methoxy group can attack the primary carbon bearing the bromide. This intramolecular attack results in the displacement of the bromide ion and the formation of a cyclic intermediate. While participation by oxygen to form five- or six-membered rings is common, the formation of smaller rings is also possible, though potentially less favorable. sci-hub.box In this specific substrate, the participation of the γ-methoxy group would lead to the formation of a four-membered cyclic intermediate.

The intramolecular displacement of the bromide by the methoxy group's oxygen atom leads to the formation of a strained, four-membered cyclic oxonium ion, known as an oxetanium ion. ucdavis.edu This intermediate contains a positively charged, three-coordinate oxygen atom. ucdavis.eduresearchgate.netnih.gov

The formation of this cyclic intermediate has important stereochemical consequences. The initial intramolecular attack occurs with inversion of configuration at the reaction center. The subsequent step involves the attack of an external nucleophile (Nu⁻) on the oxetanium ion intermediate. This nucleophilic attack opens the strained four-membered ring. The attack can occur at either of the two carbons bonded to the oxonium oxygen.

Attack at the C1 carbon: If the nucleophile attacks the C1 carbon of the original methoxy group, a rearranged product is formed.

The reactivity of the oxonium ion and the regioselectivity of the ring-opening are influenced by steric factors and the electronic properties of the intermediate. nih.gov The formation of such intermediates is a key indicator of anchimeric assistance by an ether oxygen. libretexts.org

Influence on Reaction Rates and Stereochemical Outcomes

No published studies were identified that investigate the influence of the structure of this compound on reaction rates or its stereochemical outcomes in nucleophilic substitution or other reactions.

Radical Reactions Involving the Bromomethyl Moiety

There is no available research detailing the participation of this compound in radical reactions.

Homolytic Cleavage of the Carbon-Bromine Bond

Specific studies on the homolytic cleavage of the carbon-bromine bond in this compound, including its bond dissociation energy and the conditions required to generate the corresponding radical, have not been reported in the searched literature.

Intermolecular and Intramolecular Radical Additions and Cyclizations

No literature was found describing the use of the radical derived from this compound in intermolecular or intramolecular addition or cyclization reactions.

Effect of Reaction Conditions on Radical Mechanism Dominance

There are no experimental data or theoretical studies available that explore the reaction conditions (e.g., initiators, temperature, solvents) that would favor a radical-based mechanism over ionic pathways for this compound.

Applications of 2 Bromomethyl 1 Methoxy 2 Methylbutane in Advanced Organic Synthesis

As a Versatile Building Block for Carbon-Carbon Bond Formation

The presence of a bromomethyl group suggests that 2-(Bromomethyl)-1-methoxy-2-methylbutane could theoretically serve as a precursor for various carbon-carbon bond-forming reactions.

Organometallic Reagent Formation (e.g., Grignard, Organolithium) from the Bromomethyl Group

In principle, alkyl halides can be converted into highly nucleophilic organometallic reagents. libretexts.orglibretexts.org For instance, reaction with magnesium metal in an ether solvent would be expected to form a Grignard reagent. libretexts.orgyoutube.com Similarly, treatment with lithium metal could yield an organolithium species. youtube.com These reagents are powerful carbon nucleophiles used to form new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds, epoxides, and carbon dioxide. libretexts.orgyoutube.com However, no studies have documented the successful formation or subsequent reaction of Grignard or organolithium reagents derived from this compound.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Using Alkyl Halide Precursors

Modern palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for creating carbon-carbon bonds. nih.govresearchgate.net Theoretically, as an alkyl bromide, this compound could participate in reactions such as:

Suzuki Coupling: Reaction with an organoboron compound. nih.govresearchgate.net

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

These reactions typically require a palladium catalyst and a suitable base to proceed. researchgate.netnih.gov The success of such couplings with this specific substrate would depend on factors like steric hindrance and the potential for side reactions, none of which have been investigated.

Alkylation of Nucleophiles for Diversification

The primary alkyl bromide in this compound should be susceptible to nucleophilic substitution (SN2) reactions. This would allow for the alkylation of a wide range of nucleophiles, including:

Enolates: Derived from ketones, esters, or other carbonyl compounds.

Amines: To form substituted amines.

Thiolates: To generate thioethers.

Cyanide: To introduce a nitrile group, which is a versatile functional group.

This reactivity would, in theory, allow for the straightforward introduction of the 2-methoxy-2-methylbutyl moiety onto various molecular frameworks. Again, no specific examples involving this compound have been reported.

Introduction of Branched Alkyl and Methoxy (B1213986) Functionalized Moieties into Complex Molecules

The structure of this compound contains a branched, methoxy-functionalized alkyl chain. If the reactions described above were successful, this compound could serve as a valuable building block for incorporating this specific structural motif into more complex molecules. researchgate.netnih.gov Such moieties can be important in medicinal chemistry and materials science for tuning properties like solubility, lipophilicity, and conformational preference.

Use in the Synthesis of Specific Carbon Scaffolds and Heterocycles

The dual functionality of this compound (the alkyl bromide and the ether) could potentially be exploited in the synthesis of cyclic structures. For example, intramolecular reactions following an initial coupling could lead to the formation of carbocycles or heterocycles. However, without any documented reactions, the utility of this compound in constructing specific carbon scaffolds or heterocyclic systems remains entirely hypothetical.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Conformational Analysis and Reaction Monitoring

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure and conformational dynamics of 2-(Bromomethyl)-1-methoxy-2-methylbutane. It is also a powerful tool for real-time monitoring of reactions involving this substrate. asahilab.co.jp

While 1D NMR provides initial data, 2D NMR experiments are crucial for unambiguous structural assignment, especially for complex molecules or reaction intermediates. harvard.edunih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between the protons of the ethyl group (-CH2CH3) and between the diastereotopic protons of the bromomethyl (-CH2Br) and methoxymethyl (-CH2OCH3) groups with adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atoms to which they are attached. It provides a direct map of C-H bonds, simplifying the assignment of the complex carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C-1 (-CH₂OCH₃) | ~3.3 | ~75 | H on C-1 → C-2, -OCH₃ |

| C-2 (-C(CH₃)-) | - | ~40 | H on C-1, C-3, C-2' → C-2 |

| C-3 (-CH₂CH₃) | ~1.5 | ~25 | H on C-4 → C-2, C-3 |

| C-4 (-CH₂CH₃) | ~0.9 | ~8 | H on C-3 → C-4 |

| C-1' (-CH₂Br) | ~3.5 | ~38 | H on C-1' → C-2, C-2' |

| C-2' (-C(CH₃)-) | ~1.1 | ~22 | H on C-1', C-3 → C-2' |

| -OCH₃ | ~3.4 | ~59 | H on -OCH₃ → C-1 |

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as bond rotations. researchgate.net In this compound, restricted rotation around the C2-C(1) and C2-C(1') bonds could lead to temperature-dependent changes in the NMR spectrum. At low temperatures, separate signals might be observed for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of these changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. researchgate.net

Mass Spectrometry for Reaction Product Identification and Fragmentation Pathways

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. pearson.com

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of this compound and its reaction products, distinguishing it from other isomers or compounds with the same nominal mass. For a molecule with the formula C7H15BrO, the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (such as the molecular ion) and subjecting it to further fragmentation. This provides detailed information about the structure of the ion and the fragmentation pathways. chemguide.co.uk For this compound, key fragmentation processes would include:

Alpha-cleavage: The C-C bonds adjacent to the oxygen atom are prone to breaking. This could lead to the loss of an ethyl radical to form an ion at m/z 165/167, or the loss of a C4H9 radical to form the [CH2OCH3]+ ion at m/z 45.

Loss of a Halogen Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a carbocation fragment at m/z 115. The stability of the resulting carbocation often dictates the likelihood of this pathway. libretexts.org

Loss of CH2Br: Fragmentation could involve the loss of the entire bromomethyl group, also generating the fragment at m/z 115.

Loss of Methoxy (B1213986) Group: Cleavage could result in the loss of a methoxy radical (•OCH3) or a molecule of methanol (B129727) (CH3OH) through rearrangement.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 194/196 | [C₇H₁₅BrO]⁺ | Molecular Ion (M⁺) |

| 115 | [C₇H₁₅O]⁺ | Loss of •Br |

| 101 | [C₆H₁₃O]⁺ | Loss of •CH₂Br |

| 57 | [C₄H₉]⁺ | Cleavage of C-C bond, forming a stable tertiary butyl cation |

| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage adjacent to ether oxygen |

Note: The presence of Bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic M+2 peaks for bromine-containing fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations during Reactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ksu.edu.sa These methods are particularly useful for monitoring reactions by observing the disappearance of reactant functional groups and the appearance of product functional groups. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment. ksu.edu.sa For this compound, key absorptions would include C-H stretching and bending, C-O-C (ether) stretching, and C-Br stretching.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa It is particularly effective for identifying homo-nuclear bonds and symmetric vibrations. The C-C backbone and C-Br bond would likely produce distinct Raman signals.

During a reaction, such as a substitution of the bromine atom, IR and Raman spectroscopy could track the progress by monitoring the decrease in the intensity of the C-Br stretching band (typically 650-550 cm⁻¹) and the appearance of new bands corresponding to the new functional group (e.g., a broad O-H stretch around 3300 cm⁻¹ if a hydroxyl group is formed). libretexts.org

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H (sp³) stretching | IR, Raman | 2970 - 2850 |

| C-H bending | IR | 1470 - 1365 |

| C-O-C (ether) stretching | IR | 1150 - 1085 (strong) |

| C-Br stretching | IR, Raman | 650 - 550 |

X-ray Crystallography of Key Derivatives for Definitive Structural and Stereochemical Data

The application of single-crystal X-ray diffraction is an indispensable tool for the definitive elucidation of molecular structures. nih.gov It allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of a molecule's constitution and conformation. numberanalytics.com Furthermore, for chiral molecules, X-ray crystallography can establish the absolute stereochemistry, a critical aspect in fields such as pharmaceuticals and materials science. numberanalytics.comsoton.ac.uk

It is important to note that a thorough search of the current scientific literature and crystallographic databases reveals no publicly available X-ray crystal structure data for this compound or its direct derivatives. The non-crystalline nature of this compound at ambient conditions may have precluded such studies. However, the examination of crystallographic data from structurally related compounds can serve to illustrate the power of this technique and the type of detailed structural information that could be obtained if suitable crystals were available.

To demonstrate the utility of X-ray crystallography in defining the structural features relevant to this compound, we can look at studies of molecules that share key structural motifs, such as a quaternary carbon center, a bromomethyl group, or a branched alkane chain.

Branched Alkanes:

The study of long-chain mono-methyl substituted alkanes provides insight into the packing and conformation of branched hydrocarbon chains. For instance, the crystal structure of (S)-7-methylnonacosane reveals how the presence of a methyl group induces a slight curvature in the main carbon chain. nih.gov The torsion angles around the branching point deviate from the ideal 180° of a fully extended chain, a detail that would be crucial in understanding the conformational preferences of the butyl group in this compound. nih.gov

Below is a representative data table showcasing the type of crystallographic information obtained for a branched alkane.

Interactive Table: Crystallographic Data for (S)-7-Methylnonacosane

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 28.172(5) |

| b (Å) | 4.935(1) |

| c (Å) | 10.375(2) |

| β (°) | 90.30(1) |

| Volume (ų) | 1442.4(5) |

| Z | 2 |

| Temperature (K) | 120 |

Data sourced from a study on crystal structures of mono-methyl alkanes. nih.gov

Compounds with Bromomethyl Groups:

The following interactive table presents typical crystallographic data for a compound containing a bromomethyl group, 1,3-bis[(4-formylphenoxy)methyl]benzene.

Interactive Table: Crystallographic Data for 1,3-bis[(4-formylphenoxy)methyl]benzene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.453(1) |

| b (Å) | 11.234(1) |

| c (Å) | 15.345(2) |

| β (°) | 108.34(1) |

| Volume (ų) | 1710.2(3) |

| Z | 4 |

| Temperature (K) | 293 |

Data sourced from a study on the synthesis of novel potential G-quadruplex antimalarial ligands. mdpi.com

Theoretical and Computational Chemistry Studies of 2 Bromomethyl 1 Methoxy 2 Methylbutane Reactivity

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net For 2-(bromomethyl)-1-methoxy-2-methylbutane, these calculations can predict its three-dimensional structure, the distribution of electrons within the molecule, and other key electronic properties.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.govnih.govresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable, or ground state, conformation. rsc.org

Furthermore, DFT can elucidate various ground state electronic properties. For instance, the calculation of atomic charges can reveal the polarity of different bonds within the molecule, identifying electrophilic and nucleophilic sites. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. mdpi.com

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

| C-Br Bond Length | ~1.95 Å |

| C-O Bond Length | ~1.43 Å |

| C-C-Br Bond Angle | ~112° |

| Mulliken Charge on C (attached to Br) | ~+0.15 e |

| HOMO Energy | ~-9.5 eV |

| LUMO Energy | ~+1.2 eV |

| HOMO-LUMO Gap | ~10.7 eV |

| Note: These are hypothetical values based on typical DFT calculations for similar haloalkanes and ethers. |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. scispace.comnih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information. acs.orgnist.gov These methods are particularly valuable for calculating reaction energetics, such as the enthalpy of formation and the energies of different isomers. For this compound, ab initio calculations could be used to precisely determine the energy differences between various conformational isomers and to calculate the bond dissociation energies, providing insight into the strength of the C-Br bond. anu.edu.au

Reaction Pathway Elucidation and Transition State Analysis

A significant application of computational chemistry is the elucidation of reaction mechanisms. chemistrysteps.comknockhardy.org.uk For this compound, this involves modeling its participation in common haloalkane reactions like nucleophilic substitution and elimination.

Computational methods can be used to model the potential energy surfaces of reactions, allowing for the detailed investigation of different mechanistic pathways. sciforum.netstanford.edu For this compound, the primary competing reactions are nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2). bingol.edu.trokstate.edu

S(_N)2 Mechanism: This is a bimolecular process where a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves in a single, concerted step. scribd.commdpi.com Computational modeling can simulate the approach of the nucleophile and the departure of the leaving group, identifying the transition state structure and its associated energy.

S(_N)1 Mechanism: This unimolecular mechanism involves the initial, slow departure of the bromide ion to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. ncert.nic.in The stability of the resulting primary carbocation, which is generally unfavorable, can be computationally assessed.

E2 Mechanism: This bimolecular elimination reaction involves the removal of a proton from a beta-carbon by a base, the formation of a double bond, and the departure of the bromide ion in a single step. libretexts.orgmsu.edu

E1 Mechanism: This unimolecular elimination proceeds through the same carbocation intermediate as the S(_N)1 reaction, followed by the removal of a beta-proton by a base. wolfram.comlibretexts.org

A key outcome of modeling reaction pathways is the determination of activation barriers (activation energies). nih.govresearchgate.net The activation barrier is the energy difference between the reactants and the transition state, and it is a critical factor in determining the reaction rate. By calculating the activation energies for the S(_N)1, S(_N)2, E1, and E2 pathways, it is possible to predict which mechanism is likely to be favored under specific conditions. Transition state theory can then be used to estimate the theoretical rate constants for each competing reaction. acs.org For a sterically hindered primary halide like this compound, S(_N)2 reactions are expected to have a high activation barrier.

Table 2: Hypothetical Activation Barriers for Competing Reactions of this compound

| Reaction Mechanism | Hypothetical Activation Barrier (kcal/mol) |

| S(_N)2 | 25 - 30 |

| S(_N)1 | > 35 (due to unstable primary carbocation) |

| E2 | 20 - 25 |

| E1 | > 35 (due to unstable primary carbocation) |

| Note: These values are estimations based on the structural features of the molecule and general principles of organic reactivity. |

Conformation Analysis and Conformational Isomerism of the Branched Ether

Due to the presence of several single bonds, this compound can exist in various spatial arrangements known as conformations. lumenlearning.com Conformational analysis involves identifying the different stable conformers and determining their relative energies. researchgate.netucl.ac.uk This is important because the reactivity of the molecule can be influenced by its preferred conformation.

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to perform a systematic search for different conformers by rotating the molecule around its single bonds. mdpi.com For this compound, key rotations would be around the C-C and C-O bonds of the backbone. For each stable conformer found, its energy can be calculated to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution. The analysis would likely reveal that staggered conformations are more stable than eclipsed conformations due to reduced steric strain. youtube.com The bulky groups in the molecule will tend to be positioned anti to each other in the most stable conformers.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer Description (Rotation around C2-C(CH2Br) bond) | Relative Energy (kcal/mol) |

| Anti (CH2Br and CH2OCH3 are anti-periplanar) | 0.0 (most stable) |

| Gauche (CH2Br and CH2OCH3 are gauche) | 0.8 - 1.2 |

| Eclipsed (CH2Br and CH2OCH3 are eclipsed) | 4.0 - 5.0 (least stable) |

| Note: These are illustrative values based on typical energetic differences between conformers in similar branched alkanes. |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

In the study of novel or complex molecules such as this compound, the integration of theoretical and computational chemistry provides a powerful tool for predicting and understanding their spectroscopic properties. This approach is crucial for interpreting experimental data, confirming molecular structures, and gaining insight into the electronic and vibrational characteristics of the compound. By employing quantum mechanical calculations, it is possible to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. The correlation of this predicted data with experimentally obtained spectra serves as a rigorous method for structural elucidation and validation.

Theoretical Framework for Spectroscopic Prediction

The prediction of spectroscopic parameters for this compound would typically be performed using Density Functional Theory (DFT), a computational method that has proven to be highly effective for calculating the properties of organic molecules. The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state).

Following geometry optimization, specific calculations are performed to predict the spectroscopic data:

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the NMR isotropic shielding constants for each nucleus (¹H and ¹³C). These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The selection of the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p), cc-pVTZ) is critical for achieving high accuracy that aligns well with experimental results.

IR Spectra Prediction: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of harmonic vibrational modes, which correspond to the absorption bands in an IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data.

Correlation with Experimental Data

While computational predictions provide invaluable insight, they must be validated by comparison with experimental data. The acquisition of experimental ¹H NMR, ¹³C NMR, and FTIR spectra for a synthesized sample of this compound is the necessary counterpart to the theoretical work.

The correlation process involves a detailed comparison of the predicted and measured spectra:

NMR Chemical Shifts: The predicted ¹H and ¹³C chemical shifts are matched with the signals observed in the experimental spectra. A strong correlation, characterized by a low mean absolute error between the theoretical and experimental values, provides high confidence in the assigned structure of this compound. Discrepancies can point to conformational effects or the presence of impurities.

Due to the absence of published experimental or computational studies specifically for this compound, the following tables are presented as illustrative examples of how predicted and experimental data would be correlated. The values are hypothetical and serve to demonstrate the format and methodology of such a comparative analysis.

Table 1: Hypothetical Correlation of Predicted and Experimental ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Br | 3.45 | 3.48 | Singlet |

| -OCH₃ | 3.30 | 3.32 | Singlet |

| -OCH₂- | 3.25 | 3.28 | Singlet |

| -CH₂CH₃ | 1.50 | 1.53 | Quartet |

| -C-CH₃ | 1.10 | 1.12 | Singlet |

| -CH₂CH₃ | 0.90 | 0.92 | Triplet |

Table 2: Hypothetical Correlation of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| -OCH₂- | 78.5 | 79.0 |

| -OCH₃ | 59.0 | 59.3 |

| Quaternary C | 42.0 | 42.5 |

| -CH₂Br | 38.0 | 38.4 |

| -CH₂CH₃ | 25.0 | 25.5 |

| -C-CH₃ | 22.0 | 22.3 |

| -CH₂CH₃ | 8.0 | 8.2 |

Table 3: Hypothetical Correlation of Predicted and Experimental FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) | 2965 | 2968 | Asymmetric CH₃ stretch |

| ν(C-H) | 2875 | 2878 | Symmetric CH₃ stretch |

| ν(C-H) | 2825 | 2829 | O-CH₃ stretch |

| ν(C-O-C) | 1120 | 1125 | Ether C-O stretch |

| δ(CH₂) | 1460 | 1462 | CH₂ scissoring |

| ν(C-Br) | 680 | 685 | C-Br stretch |

Future Research Directions and Emerging Reactivity of 2 Bromomethyl 1 Methoxy 2 Methylbutane

Development of Novel Catalytic Systems for Selective Transformations

The extreme steric hindrance in 2-(bromomethyl)-1-methoxy-2-methylbutane necessitates the development of sophisticated catalytic systems capable of facilitating bond formation where traditional methods fail. Future research will likely focus on transition-metal catalysis, which can operate through mechanisms that circumvent the high energy barriers of direct backside attack.

Key research thrusts include:

Cross-Coupling Reactions: Adapting and optimizing palladium, nickel, or copper-based catalytic systems for Suzuki, Stille, Negishi, and Sonogashira couplings could enable the formation of new carbon-carbon bonds. The challenge lies in designing ligand scaffolds for the metal center that are bulky enough to promote reductive elimination but not so large as to prevent oxidative addition to the C-Br bond.

Carbonylation and Amination: Developing catalysts for reactions like Buchwald-Hartwig amination or carbonylative couplings would introduce valuable functional groups. Research into highly active, sterically demanding phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) will be crucial for achieving high yields and selectivity.

Reductive Coupling: Catalytic reductive strategies, potentially using nickel, can hydroalkylate olefins using alkyl halides as both the hydride and alkyl source, a method that has shown promise for neopentyl bromide. nih.gov

Table 1: Potential Catalytic Systems for Functionalizing this compound

| Catalyst Type | Target Transformation | Key Research Challenge |

|---|---|---|

| Palladium/Ligand | Suzuki, Negishi, Stille | Overcoming slow oxidative addition |

| Nickel/Ligand | Reductive Hydroalkylation | Controlling regioselectivity |

| Copper/Ligand | C-N/C-O Coupling | Managing catalyst stability |

| Rhodium/Iodine(III) | Carbynoid Chemistry | Substrate scope for hindered halides |

Photochemical and Electrochemical Approaches to Bromine Functionalization

Photochemical and electrochemical methods offer powerful alternatives for activating the inert C-Br bond of this compound by generating radical intermediates, thus bypassing the steric limitations of ionic pathways.

Photoredox Catalysis: This rapidly expanding field uses light-absorbing catalysts (e.g., iridium or ruthenium complexes, or organic dyes) to initiate single-electron transfer (SET) processes. Absorbing a photon excites the catalyst, turning it into a potent oxidant or reductant. For a substrate like this compound, a reduced photocatalyst could transfer an electron to the C-Br bond, causing its fragmentation into a bromide anion and a neopentyl-type radical. This highly reactive radical can then be trapped by various nucleophiles or coupling partners. This approach has proven effective for the C(sp³)–C(sp³) coupling of alkyl halides with other molecules. nih.gov

Electrochemistry: Direct or mediated electrochemical reduction of the C-Br bond can generate the corresponding radical or carbanion species under controlled conditions. This technique avoids the use of stoichiometric chemical reductants and allows for precise tuning of the reaction potential. Future work could explore pairing the electrochemical generation of the neopentyl radical with various radical acceptors in undivided cells for efficient bond formation.

Biocatalytic Modifications and Derivatizations

The use of enzymes for synthetic chemistry offers unparalleled selectivity under mild conditions. While challenging for highly functionalized, non-natural substrates, biocatalysis represents a significant frontier for modifying compounds like this compound.

Future research directions include:

Enzyme Screening: High-throughput screening of microbial cultures and metagenomic libraries could identify novel dehalogenase or oxygenase enzymes capable of acting on this sterically demanding substrate.

Directed Evolution: Once a moderately active enzyme is identified, the process of directed evolution (iterative rounds of mutation and selection) can be employed to enhance its activity, stability, and substrate specificity. The goal would be to engineer an enzyme that can, for example, replace the bromine with a hydroxyl group with high enantioselectivity.

Chemo-enzymatic Cascades: Combining the selectivity of biocatalysis with the broad scope of traditional chemistry could lead to efficient multi-step syntheses. An initial enzymatic dehalogenation or hydroxylation could produce an intermediate that is more amenable to subsequent chemical transformations.

Integration into Flow Chemistry Synthesis Methodologies

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, particularly for reactions that are difficult to control. For transformations involving this compound, flow chemistry could be transformative.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, enabling the use of highly exothermic reactions or superheated conditions to overcome activation barriers safely.

Accessing Unstable Intermediates: Reactions involving short-lived or hazardous intermediates, such as organometallics or radicals, can be performed more safely in a flow system. The small reactor volume minimizes the amount of hazardous material present at any given time.

Photochemistry in Flow: Integrating photochemical reactors into a flow setup ensures uniform irradiation of the reaction mixture, leading to more consistent product quality and higher yields compared to batch photoreactors, where light penetration can be an issue. Future work could focus on developing a continuous flow process for the photoredox-catalyzed functionalization of this substrate.

Exploration of Unconventional Reactivity Modes and Mechanistic Pathways

The unique steric and electronic properties of this compound make it an ideal candidate for exploring unconventional reactivity and deepening the understanding of reaction mechanisms.

SRN1 Mechanism: The radical-nucleophilic substitution (SRN1) mechanism has been shown to be a viable pathway for neopentyl bromide to react with certain nucleophiles under photostimulation. acs.org Further investigation into the scope of nucleophiles and reaction conditions for this pathway could unlock new synthetic routes.

Forced Intermolecular Reactions: By using highly reactive reagents or catalysts under forcing conditions (e.g., high temperature, microwave irradiation), it may be possible to drive reactions that are typically disfavored. This could include exploring reactions with superbases or highly active organometallic reagents.

Computational and Mechanistic Studies: Advanced computational modeling (e.g., Density Functional Theory) can be used to predict reaction barriers, elucidate transition state geometries, and rationalize unexpected reactivity. These theoretical studies, when combined with experimental evidence from kinetic analysis and isotopic labeling, can provide a detailed picture of the operative mechanistic pathways, guiding the development of more efficient synthetic methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.